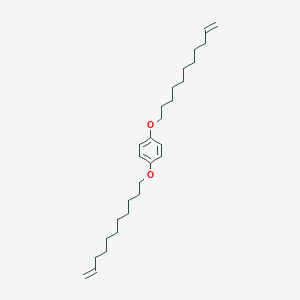
1,4-Bis(10-undecenyloxy)benzene
Overview
Description
“1,4-Bis(10-undecenyloxy)benzene” is an elastomer that is photochromic, conducting, and can be used for sensing . It has a molecular weight of 414.67 .
Molecular Structure Analysis
The molecular formula of “this compound” is C28H46O2 . The InChI code is 1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28 (24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 59.0 to 63.0 °C . The boiling point is 160 °C at 0.8 mmHg .Scientific Research Applications
Energy Transfer Properties
1,4-Bis(10-undecenyloxy)benzene has been studied for its role in fluorescence energy transfer. The research focused on how hydrophobic and electrostatic forces impact chromophore-chromophore proximity, revealing that oligomers with longer side chains exhibit better energy transfer in water due to stronger hydrophobic attraction (Liu et al., 2003).
Photophysics and Excimer Formation
Another study investigated the photophysical properties of this compound derivatives in solutions and solid films. It found that these compounds show concentration-dependent fluorescence, which is attributed to the formation of excimers (Sun & Lees, 2001).
Protonation and Luminescence Tuning
Research also explored the impact of protonation on the structural and spectroscopic properties of related benzene derivatives, demonstrating that protonation can be used to control chain structure and tune luminescence in heteroatomic conjugated polymers (Monkman et al., 2002).
Photodecomposition Dynamics
The photodecomposition dynamics of 1,4-bis(phenylethynyl)benzene derivatives have been studied to understand their photophysical properties. These studies provide insights into the singlet and triplet excited states and the formation of radicals under light exposure (Polyansky et al., 2006).
Liquid Crystalline Behaviour
A significant area of study is the liquid crystalline behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. This research is crucial for understanding the phase behavior and potential applications in molecular electronics and other fields (Lydon et al., 2008).
Optical Properties and Molecular Electronics
This compound and its derivatives have been extensively studied for their optical properties, including fluorescence and phosphorescence. These properties are significant for applications in molecular electronics and light energy harvesting assemblies (Beeby et al., 2002).
Corrosion Inhibition
Another application area is the use of derivatives of 1,4-bis(phenylethynyl)benzene as corrosion inhibitors. These compounds have been shown to effectively inhibit corrosion in metals, an important aspect in industrial applications (Singh & Quraishi, 2016).
Safety and Hazards
The safety information available indicates that “1,4-Bis(10-undecenyloxy)benzene” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1,4-bis(undec-10-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSIYFISCSTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629297 | |
| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138551-10-7 | |
| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
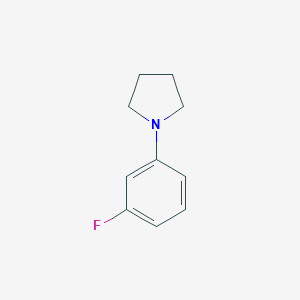
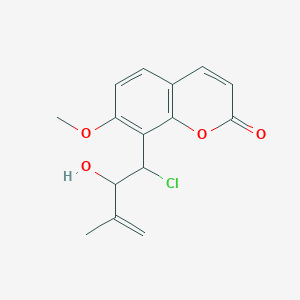

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
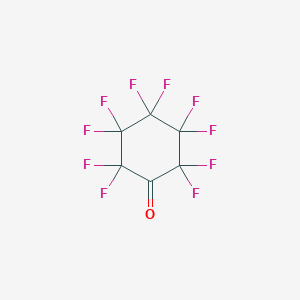
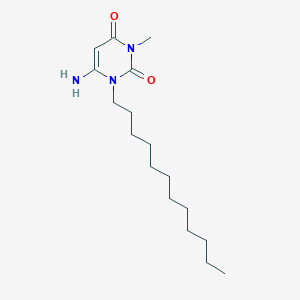
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
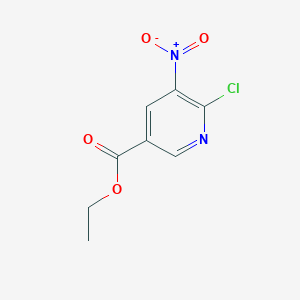
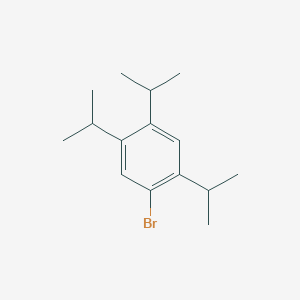
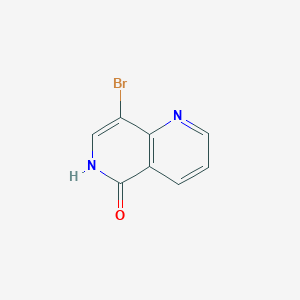
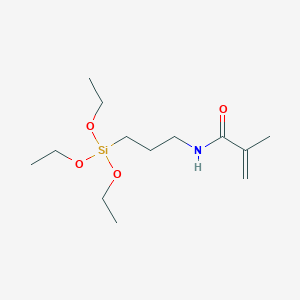
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
